molecular formula C19H17BrClN3O2S B2964860 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-chlorophenyl)methyl]butanamide CAS No. 422287-87-4

4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-chlorophenyl)methyl]butanamide

Cat. No. B2964860
CAS RN: 422287-87-4
M. Wt: 466.78
InChI Key: VLACUSMOOQCLID-UHFFFAOYSA-N
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Description

The compound “4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-chlorophenyl)methyl]butanamide” is a quinazolinone derivative. Quinazolinones are a class of organic compounds with a quinazoline core structure, which consists of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring .

Scientific Research Applications

Synthesis of Functionalized Quinazolinones

Research has focused on the synthesis of functionalized quinazolinones through innovative chemical reactions. For instance, Kut, Onysko, and Lendel (2020) explored the synthesis of functionalized 2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-ones via intramolecular electrophilic cyclization, showcasing the compound's utility in creating linearly fused thiazoloquinazolinium derivatives with potential biological activities (Kut, Onysko, & Lendel, 2020).

Antimicrobial Studies

Patel et al. (2010) conducted studies on the synthesis and microbial evaluations of sulfonamides bearing quinazolin-4(3H)ones, revealing significant antibacterial and antifungal activities. These compounds were tested against both Gram-positive and Gram-negative bacteria, as well as various fungi, highlighting the potential for quinazolinone derivatives to serve as the basis for new antimicrobial agents (Patel, Patel, Patel, Shaikh, & Patel, 2010).

Potential Therapeutic Applications

The structural manipulation of quinazolinone derivatives has been a subject of interest for developing new therapeutic agents. For example, research on substituted quinazolinones demonstrated their potential as enzymatic enhancers, particularly in increasing the activity of α-amylase, a key enzyme in carbohydrate metabolism. This work suggests the potential of quinazolinone derivatives in managing conditions such as diabetes by modulating enzymatic activities (Abass, 2007).

Heterocyclic Chemistry Innovations

The exploration of heterocyclic chemistry, involving the synthesis of novel quinazolinone-based heterocycles, has revealed the versatility of these compounds. For example, the development of new synthetic pathways for benzazolo[2,1-b]quinazolinones and triazolo[2,1-b]quinazolinones showcases the compound's utility in creating complex molecular structures with possible pharmaceutical relevance (Goli-Jolodar & Shirini, 2017).

Future Directions

Future research could focus on synthesizing this compound and studying its physical and chemical properties. Its potential biological activities could also be explored, given the known activities of other quinazolinone derivatives .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-chlorophenyl)methyl]butanamide' involves the synthesis of the intermediate 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline, which is then reacted with N-[(4-chlorophenyl)methyl]butanamide to form the final product.", "Starting Materials": [ "2-aminobenzoic acid", "thionyl chloride", "ethyl acetoacetate", "4-chlorobenzylamine", "sodium hydroxide", "bromine", "sodium bicarbonate", "acetic acid", "sodium borohydride", "acetic anhydride", "triethylamine", "N,N-dimethylformamide", "N-[(4-chlorophenyl)methyl]butanamide" ], "Reaction": [ "Step 1: Synthesis of 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline", "a. Dissolve 2-aminobenzoic acid in thionyl chloride and heat to reflux.", "b. Add ethyl acetoacetate and continue heating to reflux for 2 hours.", "c. Cool the reaction mixture and add 4-chlorobenzylamine.", "d. Add sodium hydroxide and heat to reflux for 4 hours.", "e. Cool the reaction mixture and filter the precipitate.", "f. Wash the precipitate with water and dry to obtain 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline.", "Step 2: Synthesis of 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-chlorophenyl)methyl]butanamide", "a. Dissolve 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline in acetic acid.", "b. Add bromine dropwise and stir for 2 hours.", "c. Add sodium bicarbonate and extract with ethyl acetate.", "d. Dry the organic layer and evaporate the solvent to obtain the crude product.", "e. Dissolve the crude product in N,N-dimethylformamide.", "f. Add N-[(4-chlorophenyl)methyl]butanamide and triethylamine.", "g. Stir the reaction mixture at room temperature for 24 hours.", "h. Quench the reaction with water and extract with ethyl acetate.", "i. Dry the organic layer and evaporate the solvent to obtain the final product." ] }

CAS RN

422287-87-4

Molecular Formula

C19H17BrClN3O2S

Molecular Weight

466.78

IUPAC Name

4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-chlorophenyl)methyl]butanamide

InChI

InChI=1S/C19H17BrClN3O2S/c20-13-5-8-16-15(10-13)18(26)24(19(27)23-16)9-1-2-17(25)22-11-12-3-6-14(21)7-4-12/h3-8,10H,1-2,9,11H2,(H,22,25)(H,23,27)

InChI Key

VLACUSMOOQCLID-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CNC(=O)CCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S)Cl

solubility

not available

Origin of Product

United States

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